molecular formula C11H13F3N2 B1444144 N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 1432679-46-3

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No. B1444144
CAS RN: 1432679-46-3
M. Wt: 230.23 g/mol
InChI Key: CGGVGOVSZDYEAI-UHFFFAOYSA-N
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Description

“N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine” is a complex organic compound. The “2,2,2-trifluoroethyl” part suggests the presence of a trifluoroethyl group, which is a fluorinated alkyl group . The “5,6,7,8-tetrahydroquinolin-8-amine” part suggests the presence of a tetrahydroquinoline, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoroethyl groups have been introduced into organic molecules for new drug development . Trifluoroethyl isatin ketimines, for example, have been used as fluorine-containing synthons .

Scientific Research Applications

Synthesis and Chemical Reactions

Tetrahydroquinoline derivatives have been extensively studied for their synthesis methods and chemical reactivity. One study demonstrates the interaction of polyfluorinated quinolines with sodium or potassium amide in liquid ammonia, leading to the formation of quinoline-2-amines. This process involves nucleophile addition on the pyridine ring and is further applied in methylation to yield methylpolyfluoroquinolines (Gurskaya, Selivanova, & Shteingarts, 2012). Another study outlines a one-pot synthesis method for trifluoromethyl-containing tetrahydroquinolines, highlighting the importance of trifluoromethyl groups in medicinal chemistry due to their metabolic stability (Johnson, O'mahony, Edwards, & Duncton, 2013).

Medicinal Chemistry Applications

In medicinal chemistry, tetrahydroquinoline derivatives serve as valuable chemotypes. A notable application involves the synthesis of N2-substituted 2-amino-4-aryl-tetrahydroquinoline-3-carbonitriles, demonstrating the construction of multiple new bonds in a single transformation (Wan et al., 2011). Additionally, the spontaneous enzymatic dynamic kinetic resolution of 8-amino-tetrahydroquinoline has been observed, offering a pathway to synthesize enantiomerically enriched compounds, which are significant in drug development (Crawford, Skerlj, & Bridger, 2007).

Materials Science Applications

In the field of materials science, tetrahydroquinoline derivatives have been employed in the development of organic light-emitting diodes (OLEDs). A study demonstrates the use of a p-doped amorphous starburst amine derivative as an effective hole injection material, significantly lowering the operating voltage required for OLEDs (Zhou et al., 2001).

Future Directions

While specific future directions for “N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine” were not found, the use of trifluoroethyl groups in organic synthesis and new drug development is a topic of ongoing research .

Biochemical Analysis

Biochemical Properties

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with poly (ADP-ribose) polymerases (PARPs), which are nuclear enzymes involved in DNA repair mechanisms . The interaction between this compound and PARPs facilitates the PARylation process, involving the transfer of ADP-ribose residues from nicotinamide adenine dinucleotide (NAD+) onto designated substrates . This interaction is crucial for the modulation of cellular stress responses and the regulation of various cellular physiological processes.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. The compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction with PARPs can lead to the activation of DNA repair mechanisms, which is essential for maintaining genomic stability . Additionally, this compound can influence the unfolded protein response (UPR) and cytoplasmic stress response, thereby affecting protein and RNA quality control mechanisms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to PARPs, facilitating the PARylation process and subsequently activating DNA repair pathways . This binding interaction is crucial for the regulation of cellular stress responses and the modulation of various signal transduction pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Degradation of the compound over time can lead to a decrease in its efficacy and potency. Long-term exposure to this compound has been observed to influence cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to enhance DNA repair mechanisms and improve cellular stress responses . At higher dosages, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm to the cells.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with PARPs plays a crucial role in the regulation of NAD+ metabolism, which is essential for cellular energy production and DNA repair . Additionally, this compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters and proteins influences its localization and accumulation within different cellular compartments . This distribution is crucial for the compound’s activity and function, as it determines the sites of action and the extent of its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for the regulation of its biochemical properties and the modulation of cellular processes. For instance, the compound’s presence in the nucleus is essential for its interaction with PARPs and the subsequent activation of DNA repair mechanisms .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)7-16-9-5-1-3-8-4-2-6-15-10(8)9/h2,4,6,9,16H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGVGOVSZDYEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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